3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aromatic aldehyde reacts with a thiazole derivative in the presence of a base such as piperidine . Another approach includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods often involve one-pot multicomponent reactions, which are efficient and cost-effective for large-scale synthesis .
Chemical Reactions Analysis
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and causing mitochondrial dysfunction .
Comparison with Similar Compounds
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde can be compared with other benzothiazole derivatives, such as:
3-(Benzo[d]thiazol-2-yl)-2-methylaniline: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-oxoquinolin-1(2H)-yl)benzamide: This derivative exhibits distinct pharmacological activities and is used in different therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C15H11NO2S |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H11NO2S/c1-9-6-10(8-17)14(18)11(7-9)15-16-12-4-2-3-5-13(12)19-15/h2-8,18H,1H3 |
InChI Key |
KBXQWCNIDPFYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NC3=CC=CC=C3S2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.